

A Technical Guide to the Spectroscopic Analysis of 5-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-fluoropyridine

Cat. No.: B167992

[Get Quote](#)

This guide provides a detailed overview of the spectroscopic data for **5-Amino-2-fluoropyridine** (CAS No: 1827-27-6 for **5-amino-2-fluoropyridine** and 21717-96-4 for 2-amino-5-fluoropyridine)[1][2], a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

- Molecular Formula: C₅H₅FN₂[1]
- Molecular Weight: 112.11 g/mol [1]
- Appearance: Solid, pale cream to brown or yellow crystals or powder.[3]
- Melting Point: 87-91 °C[4] or 93-97 °C[2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **5-Amino-2-fluoropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **5-Amino-2-fluoropyridine**, both ^1H and ^{13}C NMR are crucial for structural confirmation.

^1H NMR Data

While a publicly available peak list is not readily found, analysis of the structure and data from related compounds suggest the following approximate chemical shifts and multiplicities in a solvent like CDCl_3 .^[5]

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~6.4 - 6.6	dd	$\text{J}(\text{H3-H4}), \text{J}(\text{H3-F})$
H-4	~7.2 - 7.4	ddd	$\text{J}(\text{H4-H3}), \text{J}(\text{H4-H6}), \text{J}(\text{H4-F})$
H-6	~7.8 - 8.0	d	$\text{J}(\text{H6-H4})$
NH_2	~3.5 - 4.5 (broad)	s	N/A

^{13}C NMR Data

Experimental ^{13}C NMR data for **5-Amino-2-fluoropyridine** is not widely published. The predicted chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant (^1JCF).

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted C-F Coupling (JCF, Hz)
C-2	~156 - 160	~230 - 250 (1 JCF)
C-3	~110 - 115	~5 - 10 (3 JCF)
C-4	~125 - 130	~20 - 25 (3 JCF)
C-5	~140 - 145	~10 - 15 (2 JCF)
C-6	~135 - 140	~3 - 5 (4 JCF)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Amino-2-fluoropyridine** is expected to show characteristic absorption bands for the amino group, the aromatic ring, and the carbon-fluorine bond.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium-Strong	N-H stretching (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretching
1620 - 1580	Strong	N-H bending (scissoring) and C=C stretching
1500 - 1400	Strong	Aromatic C=C and C=N stretching
1330 - 1260	Strong	C-N stretching (aromatic amine)
1250 - 1200	Strong	C-F stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z	Relative Intensity (%)	Assignment
112	High	[M] ⁺ (Molecular ion)
93	Moderate	[M - F] ⁺ or [M - NH ₃] ⁺
85	Moderate	[M - HCN] ⁺
68	Moderate	[M - C ₂ H ₂ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **5-Amino-2-fluoropyridine**.

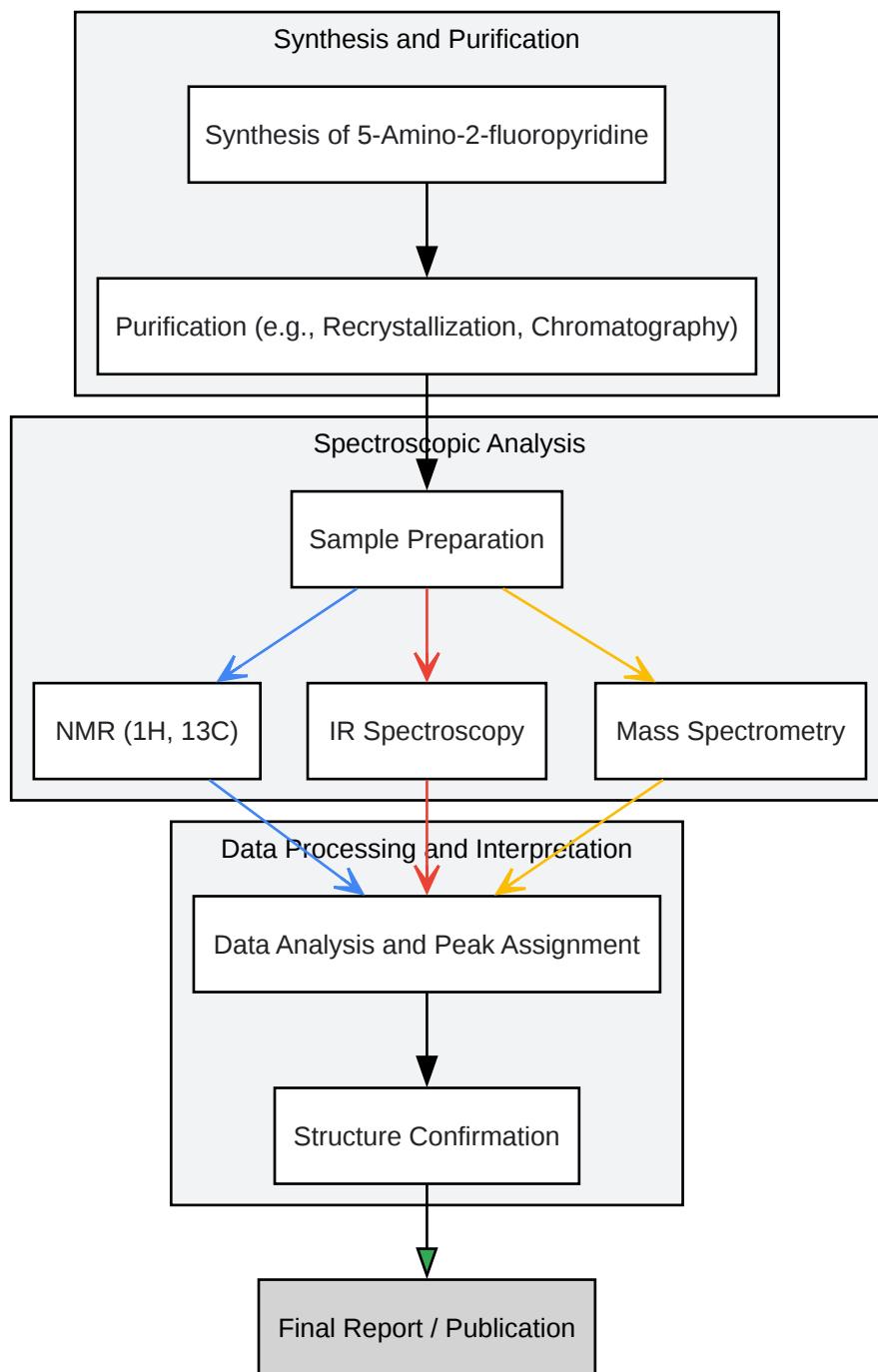
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Amino-2-fluoropyridine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a 5 mm NMR tube.
- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Tune the probe to the appropriate frequency for ¹H and ¹³C nuclei.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical spectral width: 0-12 ppm.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- ¹³C NMR Acquisition:

- Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
- Typical spectral width: 0-200 ppm.
- Number of scans: 1024 or more, depending on the sample concentration.
- Reference the chemical shifts to the solvent peak.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **5-Amino-2-fluoropyridine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.


Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. For a more volatile sample, it can be introduced through a gas chromatograph (GC-MS).
- Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common method for small organic molecules which causes fragmentation.^[6] Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion.^[6]

- Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **5-Amino-2-fluoropyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-Amino-5-fluoropyridine 97 21717-96-4 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Amino-2-fluoropyridine 97 1827-27-6 [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 5-Amino-2-fluoropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167992#spectroscopic-data-of-5-amino-2-fluoropyridine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com